Androgen receptor antagonist 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H10F3NOS |

|---|---|

Molecular Weight |

309.31 g/mol |

IUPAC Name |

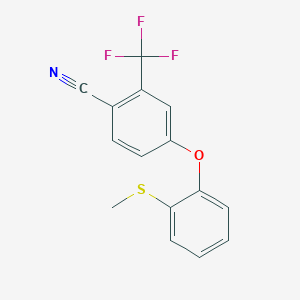

4-(2-methylsulfanylphenoxy)-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3 |

InChI Key |

BHGCWADCRHBUMS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of androgen receptor (AR) antagonists. It delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and developing these therapeutic agents. The information is presented to facilitate in-depth comprehension and application in research and drug development settings.

The Androgen Receptor Signaling Pathway: A Primer

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and maintenance of male phenotypes. In the context of prostate cancer, the AR signaling pathway is a key driver of tumor growth and progression.[1] The canonical pathway proceeds as follows:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain (LBD) of the AR induces a conformational change.[1]

-

HSP Dissociation and Dimerization: This conformational shift leads to the dissociation of HSPs, exposing the AR's nuclear localization signal. The ligand-bound AR molecules then form homodimers.[2]

-

Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.[2]

-

DNA Binding: Within the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter and enhancer regions of target genes.[3]

-

Transcriptional Regulation: Upon binding to AREs, the AR recruits a complex of co-regulator proteins, including coactivators (e.g., SRC-1) and corepressors (e.g., SMRT), which modulate the transcription of androgen-responsive genes.[4][5] These genes are involved in cellular proliferation, survival, and other processes that contribute to tumor growth.

Core Mechanisms of Androgen Receptor Antagonism

AR antagonists disrupt the canonical signaling pathway through several key mechanisms. These can be broadly categorized as competitive inhibition, impairment of nuclear translocation, and modulation of co-regulator interaction.

Competitive Inhibition of Ligand Binding

The primary mechanism of action for most AR antagonists is competitive binding to the LBD of the receptor. By occupying the same binding pocket as endogenous androgens, these antagonists prevent the initial step of receptor activation.[6] Second-generation antagonists, such as enzalutamide (B1683756), exhibit a significantly higher binding affinity for the AR compared to first-generation drugs like bicalutamide (B1683754).[7][8]

This competitive inhibition prevents the ligand-induced conformational changes necessary for the dissociation of HSPs and subsequent downstream signaling events.

Inhibition of Nuclear Translocation

A crucial step in AR signaling is the translocation of the activated receptor from the cytoplasm to the nucleus. Second-generation antagonists like enzalutamide are particularly effective at inhibiting this process.[9][10] By binding to the AR, these antagonists induce a conformation that is not conducive to nuclear import, effectively sequestering the receptor in the cytoplasm and preventing it from accessing its target genes in the nucleus.[11]

Modulation of Co-regulator Interaction

Even if an antagonist-bound AR dimer were to translocate to the nucleus and bind to DNA, its transcriptional activity is ultimately determined by the recruitment of co-regulator proteins. AR antagonists can alter the conformation of the AR's activation function 2 (AF-2) domain, which is a critical binding site for coactivators.[12][13]

This altered conformation can lead to two outcomes:

-

Inhibition of Coactivator Recruitment: The antagonist-induced conformation of the AR prevents the binding of coactivators, thereby blocking the initiation of transcription.[14]

-

Recruitment of Corepressors: In some cases, the antagonist-bound AR can actively recruit corepressors to the DNA, leading to the repression of gene transcription.[4][15] Bicalutamide, for instance, has been shown to promote the recruitment of corepressors to the AR complex.[15]

Quantitative Data on Androgen Receptor Antagonists

The efficacy of AR antagonists can be quantified through various parameters, including their binding affinity (Ki) and their ability to inhibit AR-mediated cellular processes (IC50). The following tables summarize key quantitative data for several prominent AR antagonists.

| Compound | Target | Action | Ki (nM) | Reference(s) |

| Bicalutamide | Androgen Receptor | Antagonist | 19 - 64 | [16] |

| Enzalutamide | Androgen Receptor | Antagonist | - | - |

| Apalutamide | Androgen Receptor | Antagonist | - | - |

| Darolutamide | Androgen Receptor | Antagonist | - | - |

| Compound | Assay | Cell Line | IC50 (nM) | Reference(s) |

| Bicalutamide | AR Competition | LNCaP | 160 | [7] |

| Enzalutamide | AR Competition | LNCaP | 21 - 36 | [7][17] |

| Apalutamide | AR Luciferase Reporter | - | 200 | [17] |

| Darolutamide | AR Luciferase Reporter | - | 26 | [17] |

| Hydroxyflutamide | - | - | - | [16] |

| Androstanolone | - | - | 2.1 - 10000 | [16] |

Key Experimental Protocols

The characterization of AR antagonists relies on a suite of well-established experimental techniques. Detailed protocols for the most critical assays are provided below.

Radioligand Binding Assay

Principle: This assay measures the affinity of a test compound for the AR by assessing its ability to compete with a radiolabeled ligand (e.g., [³H]-DHT) for binding to the receptor.[18]

Protocol:

-

Receptor Preparation: Prepare cell lysates or membrane fractions containing the androgen receptor.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.[18]

-

Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

Principle: This cell-based assay measures the transcriptional activity of the AR in response to androgens and AR antagonists. Cells are transfected with a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., LNCaP) and transfect with a reporter plasmid containing an ARE-driven luciferase gene and an AR expression vector (if the cell line does not endogenously express AR).

-

Treatment: Treat the transfected cells with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of the test antagonist.

-

Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 for inhibition of AR-mediated transcription.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to study protein-protein interactions. In this context, it can determine whether an AR antagonist promotes or inhibits the interaction of the AR with co-regulator proteins.[19]

Protocol:

-

Cell Treatment and Lysis: Treat cells expressing the AR with the antagonist of interest. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[19]

-

Immunoprecipitation: Add an antibody specific to the AR to the cell lysate. The antibody will bind to the AR and any proteins associated with it.

-

Immune Complex Capture: Add protein A/G beads to the lysate. These beads will bind to the antibody, capturing the entire immune complex (antibody-AR-interacting proteins).

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the co-regulator of interest to determine if it was co-immunoprecipitated with the AR.

Nuclear Translocation Assay

Principle: This assay visualizes and quantifies the subcellular localization of the AR to determine the effect of an antagonist on its nuclear translocation.[11]

Protocol:

-

Cell Culture and Treatment: Culture cells on glass coverslips and treat them with an androgen and/or the test antagonist.

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody specific to the AR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity of the AR staining in the cytoplasm and the nucleus to determine the ratio of nuclear to cytoplasmic AR.

Alternatively, a high-content screening (HCS) approach can be used for automated imaging and analysis of AR nuclear translocation in a high-throughput format.[11][20] Another method involves subcellular fractionation followed by Western blotting to biochemically quantify the amount of AR in the cytoplasmic and nuclear compartments.[11]

Conclusion

The mechanism of action of androgen receptor antagonists is multifaceted, involving competitive inhibition of ligand binding, prevention of nuclear translocation, and modulation of co-regulator interactions. A thorough understanding of these core mechanisms is essential for the rational design and development of novel and more effective AR-targeted therapies for prostate cancer and other androgen-driven diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Agonist-antagonist induced coactivator and corepressor interplay on the human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. mdpi.com [mdpi.com]

- 7. Enzalutamide - Wikipedia [en.wikipedia.org]

- 8. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. erc.bioscientifica.com [erc.bioscientifica.com]

- 16. Androgen Receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 17. mdpi.com [mdpi.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Compound 6h and its Interaction with the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Quantitative Data on Androgen Receptor Interaction

Despite extensive searches of scientific literature and chemical databases, specific quantitative binding affinity data for "Androgen receptor antagonist 10 (compound 6h)," such as IC50 or Ki values from competitive binding assays, have not been reported in peer-reviewed publications. Chemical vendors list the compound as an androgen receptor antagonist, but the primary research detailing its characterization is not cited.

For the purpose of providing a comparative context, the following table summarizes binding affinity data for other known androgen receptor antagonists. This is intended to offer a general understanding of the potency of compounds in this class.

Table 1: Binding Affinity of Selected Androgen Receptor Antagonists (for comparative purposes)

| Compound Name | Androgen Receptor (AR) Binding Affinity | Citation |

| Bicalutamide | IC50 = 159 nM | [1] |

| Enzalutamide (MDV3100) | IC50 = 36 nM | [2] |

| Apalutamide (ARN-509) | IC50 = 16 nM | [3] |

Note: The data presented in this table is for illustrative purposes and does not represent the binding affinity of compound 6h.

Experimental Protocols

Without access to the primary research that characterized "this compound (compound 6h)," a detailed, specific experimental protocol for its binding affinity determination cannot be provided. However, this section outlines a general and widely accepted methodology for assessing the binding of a compound to the androgen receptor.

General Protocol: Competitive Radioligand Binding Assay

This assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

1. Materials and Reagents:

-

Receptor Source: Human androgen receptor (full-length or ligand-binding domain), which can be sourced from engineered cell lines (e.g., HEK293, Sf9) or isolated from tissues.

-

Radioligand: A high-affinity, radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881.

-

Test Compound: Compound 6h, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution to maintain pH and ionic strength, such as TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Scintillation Cocktail: For detecting radioactivity.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.

2. Experimental Procedure:

-

Preparation of Receptor: The receptor preparation is diluted in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (compound 6h). A control group with no test compound (total binding) and a group with a high concentration of a known non-radiolabeled AR ligand (e.g., unlabeled R1881) to determine non-specific binding are also included.

-

Equilibrium: The incubation is carried out for a sufficient time (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the resulting dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Visualization of Key Processes

Experimental Workflow for Androgen Receptor Binding Assay

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Androgen Receptor Signaling Pathway and Antagonism

The following diagram depicts a simplified androgen receptor signaling pathway and the mechanism of action for an antagonist like compound 6h.

Caption: Androgen receptor signaling and antagonist inhibition.

"this compound (compound 6h)" is identified as a molecule with activity against the androgen receptor. However, a lack of publicly available, peer-reviewed scientific literature prevents a detailed quantitative analysis of its binding affinity and a precise description of the experimental protocols used for its characterization. The information provided herein offers a general framework for understanding the assessment and mechanism of action of androgen receptor antagonists, which can be applied to the study of compound 6h should primary research data become available. For definitive quantitative data and protocols, researchers are advised to consult the original scientific literature that may be associated with this compound, potentially within patent filings or less broadly indexed journals.

References

The Structure-Activity Relationship of Second-Generation Androgen Receptor Antagonists: A Technical Guide

Introduction: The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the progression of prostate cancer.[1] Therapeutic strategies have long focused on inhibiting AR signaling. First-generation non-steroidal anti-androgens (NSAAs) like bicalutamide (B1683754) and flutamide, while initially effective, are limited by moderate receptor affinity and the potential to act as partial agonists, particularly in the context of AR overexpression or mutation, which is common in castration-resistant prostate cancer (CRPC). This led to the development of second-generation NSAAs, such as enzalutamide (B1683756) (formerly MDV3100), which exhibit significantly higher binding affinity and act as true antagonists.[1][2] Enzalutamide's mechanism of action is multifaceted; it competitively inhibits androgen binding, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of co-activator proteins.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the diarylthiohydantoin scaffold, the chemical class to which enzalutamide belongs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Structure-Activity Relationships of Diarylthiohydantoin Androgen Receptor Antagonists

The development of enzalutamide stemmed from systematic modifications of the diarylthiohydantoin core structure. The key to its enhanced antagonistic activity lies in its ability to effectively inhibit AR function even when the receptor is overexpressed, a common mechanism of resistance in CRPC. The SAR studies leading to enzalutamide revealed several critical structural features that govern its high affinity and potent antagonism.

The general structure of the enzalutamide series consists of three main components:

-

Aromatic Ring A: Typically a substituted phenyl ring that binds in a specific pocket of the AR ligand-binding domain.

-

Aromatic Ring B: A second aromatic system connected to the hydantoin (B18101) core.

-

Thiohydantoin Core: A five-membered heterocyclic ring which is crucial for the overall structure and interaction with the receptor.

Modifications to each of these parts have been explored to optimize potency and pharmacokinetic properties.

Ring A Modifications:

The substitution pattern on Ring A is critical for potent antagonism. Enzalutamide features a 4-cyano-3-(trifluoromethyl)phenyl group.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF3), is essential for high activity. These groups form key interactions within the ligand-binding pocket.

-

Positional Isomers: The relative positions of these substituents are finely tuned. The 4-cyano, 3-trifluoromethyl arrangement proved to be optimal for antagonist activity.

Ring B and Linker Modifications:

Ring B in enzalutamide is a 4-carboxamidophenyl group, attached to the N1 position of the thiohydantoin core.

-

Amide Moiety: The carboxamide group is a key feature, contributing to the molecule's binding affinity and antagonist profile.

-

Linker to Core: The direct linkage of the aromatic ring to the thiohydantoin nitrogen is a common feature in this class of compounds.

Thiohydantoin Core Modifications:

The thiohydantoin core itself and its substituents are vital for activity.

-

Sulfur Atom: The replacement of the oxygen atom in the hydantoin ring with sulfur (to form a thiohydantoin) was a critical discovery that enhanced antagonist potency.

-

Gem-Dimethyl Group: The 5,5-dimethyl substitution on the thiohydantoin ring is important for maintaining the correct conformation for receptor binding.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a selection of diarylthiohydantoin analogs, illustrating the impact of structural modifications on AR antagonism. The data is primarily derived from studies on LNCaP prostate cancer cells, which endogenously express a functional androgen receptor.

Table 1: SAR of Ring A Modifications

| Compound | Ring A Substituents | Antagonist Activity IC50 (nM) in LNCaP/AR-luc cells |

| Bicalutamide | 4-Fluoro, 3-SO2CF3 | 159 |

| Enzalutamide | 4-Cyano, 3-CF3 | 36 |

| Analog 1 | 4-Cyano, 3-Cl | 80 |

| Analog 2 | 4-Nitro, 3-CF3 | 45 |

| Analog 3 | 4-Cyano | 250 |

Data synthesized from multiple sources for comparative purposes. Assay conditions may vary slightly.[1][5]

Table 2: SAR of Thiohydantoin Core and Ring B Modifications

| Compound | Core Structure | Ring B Substituent | AR Binding Affinity IC50 (nM) in LNCaP cells |

| Enzalutamide | Thiohydantoin | 4-CONH2 | 21 - 36 |

| Hydantoin Analog | Hydantoin | 4-CONH2 | 122 |

| Ring B Analog 1 | Thiohydantoin | 3-CONH2 | 95 |

| Ring B Analog 2 | Thiohydantoin | 4-COOH | >1000 |

Data synthesized from multiple sources for comparative purposes. Assay conditions may vary slightly.[1][5][6]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is the target of enzalutamide and related antagonists.

Caption: Androgen receptor signaling pathway and points of inhibition by enzalutamide.

Experimental Workflow for AR Antagonist Evaluation

This diagram outlines a typical workflow for the screening and characterization of novel androgen receptor antagonists.

Caption: A typical experimental workflow for the discovery and development of AR antagonists.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of test compounds for the androgen receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human androgen receptor (or rat prostate cytosol).

-

Radioligand: [³H]-Methyltrienolone ([³H]-R1881).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, glycerol, DTT, and sodium molybdate.

-

Wash Buffer: Assay buffer without DTT and molybdate.

-

Non-specific binding control: High concentration of unlabeled Dihydrotestosterone (DHT).

-

Test compounds dissolved in DMSO.

-

Hydroxylapatite (HAP) slurry or GF/B filter plates.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation: Serially dilute test compounds and the reference compound (e.g., unlabeled R1881 or DHT) in assay buffer. The final DMSO concentration should be kept low (<1%).

-

Incubation: In a 96-well plate, combine the AR preparation, the radioligand ([³H]-R1881, typically at a final concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound or controls.

-

Total Binding: Wells containing AR and radioligand only.

-

Non-specific Binding: Wells containing AR, radioligand, and a saturating concentration of unlabeled DHT (e.g., 10 µM).

-

Test Compound: Wells containing AR, radioligand, and serial dilutions of the test compound.

-

-

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Separate the bound radioligand from the free radioligand using one of the following methods:

-

Hydroxylapatite (HAP) Slurry: Add cold HAP slurry to each well, incubate, and then centrifuge the plate to pellet the HAP (which binds the AR-ligand complex). Wash the pellet multiple times with cold wash buffer.

-

Filter Binding: Transfer the incubation mixture to a pre-soaked filter plate and apply a vacuum to trap the AR-ligand complex on the filter. Wash the filters with cold wash buffer.

-

-

Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activation (Reporter Gene) Assay

Objective: To determine the functional antagonist or agonist activity of a compound by measuring its effect on AR-mediated gene transcription.

Materials:

-

A suitable human cell line, e.g., LNCaP (prostate cancer, AR-positive) or PC-3 cells stably transfected with a human AR expression vector.

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

-

Test compounds and controls (e.g., DHT as an agonist, enzalutamide as an antagonist).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Steroid Deprivation: Replace the growth medium with a medium containing CS-FBS and incubate for 24 hours.

-

Compound Treatment:

-

Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM DHT) in combination with serial dilutions of the test compound.

-

Agonist Mode: Treat the cells with serial dilutions of the test compound alone.

-

-

Incubate the plate for 24-48 hours at 37°C.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis:

-

Antagonist Mode: Normalize the data to the control (agonist only) and plot the percent inhibition against the log concentration of the test compound to determine the IC50.

-

Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 and maximal activation, identifying any partial or full agonist activity.

-

LNCaP Cell Proliferation Assay (MTT/CCK-8)

Objective: To assess the effect of AR antagonists on the proliferation of androgen-dependent prostate cancer cells.

Materials:

-

LNCaP human prostate cancer cell line.

-

Culture medium (RPMI-1640 with 10% FBS).

-

Assay medium (RPMI-1640 with charcoal-stripped FBS).

-

Test compounds, DHT, and vehicle control (DMSO).

-

MTT or CCK-8 reagent.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate LNCaP cells in a 96-well plate in their regular growth medium and allow them to attach.

-

Steroid Deprivation: After 24 hours, switch the cells to the assay medium (with CS-FBS) for another 24 hours.

-

Treatment: Treat the cells with serial dilutions of the test compound in the presence of a low concentration of DHT (e.g., 1 nM) to stimulate proliferation. Include controls for vehicle and DHT alone.

-

Incubation: Incubate the cells for 72-96 hours at 37°C.

-

Viability Measurement: Add MTT or CCK-8 reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of proliferation for each concentration of the test compound relative to the DHT-stimulated control. Plot the data to determine the IC50 value for anti-proliferative activity.

References

- 1. Enzalutamide - Wikipedia [en.wikipedia.org]

- 2. Next-generation androgen receptor inhibitors in non-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Enzalutamide: a novel antiandrogen for patients with castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]

The Discovery and Synthesis of Androgen Receptor Antagonist 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Androgen Receptor (AR) Antagonist 10, also known as compound Y5. This novel, orally active antagonist demonstrates potent activity against the androgen receptor with a dual mechanism of action, making it a promising candidate for the treatment of prostate cancer, particularly in cases of resistance to current therapies. This document details the synthetic pathway, quantitative biological data, and the experimental protocols utilized in its characterization.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While first and second-generation AR antagonists have shown clinical efficacy, the emergence of resistance, often through mutations in the AR ligand-binding domain, remains a significant challenge. This has spurred the development of novel antagonists with alternative mechanisms of action. Androgen Receptor Antagonist 10 (Y5) has been identified as a potent AR antagonist that not only blocks receptor activity but also promotes its degradation, offering a potential strategy to overcome resistance.

Discovery of this compound (Y5)

This compound (Y5) was discovered through a focused drug discovery program aimed at identifying novel non-steroidal AR antagonists with improved efficacy against resistant forms of prostate cancer. The lead compound, a potent antagonist with a benzo[b]oxepine scaffold, was structurally optimized to enhance its pharmacological properties, leading to the identification of Y5.[1]

Synthesis of this compound (Y5)

The synthesis of this compound (Y5) is a multi-step process starting from commercially available materials. The key steps involve the formation of a benzo[b]oxepine core, followed by amide coupling and subsequent modifications to introduce the thiadiazole moiety.

Synthetic Scheme

Note: The detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods would be proprietary to the discovering entity and is not fully available in the public domain. The following is a generalized representation based on the available scientific literature.

A generalized synthetic workflow for the production of Y5 is outlined below.

Caption: Generalized synthetic workflow for this compound (Y5).

Experimental Protocol: General Synthesis

A detailed experimental protocol for the synthesis of Y5 is not publicly available. However, the synthesis of analogous N-(1,2,4-thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives generally involves the following key transformations[1][2]:

-

Synthesis of the Benzo[b]oxepine Carboxylic Acid Core: This is typically achieved through a multi-step sequence starting from simpler aromatic precursors.

-

Amide Bond Formation: The synthesized carboxylic acid is then coupled with an appropriate aminothiadiazole derivative. Standard peptide coupling reagents such as HATU or EDC/HOBt are commonly employed.

-

Purification: The final compound is purified using techniques like column chromatography and crystallization to yield the desired product with high purity.

Biological Activity and Quantitative Data

This compound (Y5) exhibits potent biological activity, characterized by its strong binding to the androgen receptor and its ability to inhibit AR-mediated signaling.

In Vitro Activity

| Assay Type | Cell Line | Endpoint | Value | Reference |

| AR Antagonism | LNCaP | IC50 | 0.04 μM | [1] |

| AR Dimerization | - | Inhibition | Effective | [1][2] |

| AR Degradation | LNCaP | Induction | Effective | [1][2] |

Table 1: In Vitro Biological Activity of this compound (Y5).

Activity Against Resistant Mutants

A key feature of Y5 is its efficacy against AR mutants that confer resistance to other antagonists.

| AR Mutant | Fold Resistance vs. WT |

| T878A | Data not publicly available |

| W741C | Data not publicly available |

| F877L | Data not publicly available |

Table 2: Activity of this compound (Y5) against common AR mutants. While the publication notes excellent activity against variant drug-resistant AR mutants, specific quantitative data on fold resistance is not provided in the abstract.[1]

Mechanism of Action

This compound (Y5) possesses a dual mechanism of action that distinguishes it from many existing AR antagonists.

-

Competitive Antagonism: Y5 binds to the androgen receptor, likely at the dimer interface, thereby preventing the conformational changes required for receptor activation and subsequent downstream signaling.[1][2]

-

AR Degradation: Y5 induces the degradation of the androgen receptor protein via the ubiquitin-proteasome pathway. This reduction in the total cellular pool of AR further diminishes its signaling capacity.[1][2]

Caption: Simplified signaling pathway of Androgen Receptor and the dual mechanism of Antagonist 10 (Y5).

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of this compound (Y5).

AR Antagonism Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

Caption: Workflow for a typical AR antagonist luciferase reporter assay.

AR Dimerization Assay

This assay assesses the ability of a compound to disrupt the formation of AR homodimers, a critical step in its activation.

Caption: General workflow for an AR dimerization assay.

AR Degradation Assay (Western Blot)

This assay determines the effect of a compound on the total cellular levels of the androgen receptor protein.

Caption: Workflow for assessing AR degradation by Western blot.

Conclusion

This compound (Y5) is a potent, orally active antagonist with a novel dual mechanism of action. By both inhibiting AR signaling and promoting its degradation, Y5 presents a promising therapeutic strategy for the treatment of prostate cancer, including forms that have developed resistance to current therapies. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

References

The Chemical Landscape of Diphenyl Ether Androgen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer. Consequently, the development of AR antagonists has been a cornerstone of therapeutic strategies for this malignancy. Among the various chemical scaffolds explored, the diphenyl ether moiety has emerged as a promising framework for the design of novel non-steroidal AR antagonists. This technical guide provides an in-depth overview of the chemical properties, structure-activity relationships (SAR), and experimental evaluation of diphenyl ether-based AR antagonists, intended to serve as a comprehensive resource for researchers in the field of oncology and medicinal chemistry.

Core Chemical Properties and Structure-Activity Relationships (SAR)

A series of diphenyl ether derivatives have been synthesized and evaluated for their ability to antagonize the androgen receptor. These compounds typically feature a substituted phenyl ring linked via an ether oxygen to another substituted phenyl or pyridyl ring. The substituents on these aromatic rings play a crucial role in determining the antagonist potency and overall pharmacological profile.

A key publication in this area by Mitchell et al. (2009) describes a series of diphenyl ethers designed for the topical suppression of sebum production, a process heavily influenced by androgen activity. Their work provides valuable insights into the SAR of this class of compounds. For instance, "Androgen receptor antagonist 10" (referred to as compound 6h in the study) and "AR antagonist 6" (compound 6i) demonstrate potent AR antagonism.

Key Structural Features for Potent AR Antagonism:

-

Substitution Pattern: The nature and position of substituents on the phenyl rings are critical. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and cyano (-CN), on one of the phenyl rings are often associated with potent antagonist activity.

-

Thioether Linkage: In some analogues, the ether oxygen is replaced by a sulfur atom, creating a diphenyl thioether. This modification can influence the compound's binding affinity and pharmacokinetic properties.

-

Additional Functional Groups: The presence of other functional groups, such as ethoxy or methylthio groups, on the second phenyl ring can modulate the compound's activity and selectivity.

The structure-activity relationships suggest that a combination of specific electronic and steric features on the diphenyl ether scaffold is necessary for effective binding to the AR and subsequent inhibition of its transcriptional activity.

Quantitative Data on Diphenyl Ether AR Antagonists

The following table summarizes the in vitro activity of representative diphenyl ether AR antagonists. This data is essential for comparing the potency of different analogues and for guiding further drug design efforts.

| Compound ID | Chemical Structure | AR Binding Affinity (IC50, nM) | Functional Antagonist Potency (IC50, nM) |

| Compound 6h (this compound) | CSC1=CC=CC=C1OC2=CC(C(F)(F)F)=C(C#N)C=C2 | 74 (in Sf9 cells)[1] | 22 (in MDA-MB-231 cells)[1] |

| Compound 6i (AR antagonist 6) | N#CC1=CC=C(C=C1C(F)(F)F)OC2=C(OCC)C=CC=C2 | 120[2] | 47[2] |

Note: IC50 is the half-maximal inhibitory concentration.

At present, publicly available pharmacokinetic data, such as oral bioavailability and plasma half-life, for this specific class of diphenyl ether AR antagonists is limited. Further studies are required to fully characterize their in vivo behavior.

Mechanism of Action and Signaling Pathways

Non-steroidal AR antagonists, including those with a diphenyl ether scaffold, typically exert their effects through competitive inhibition of androgen binding to the ligand-binding domain (LBD) of the androgen receptor.[3][4] This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA.[3][4] By blocking these critical steps, diphenyl ether AR antagonists effectively inhibit the transcription of androgen-dependent genes that drive prostate cancer cell proliferation and survival.

Experimental Protocols

The evaluation of diphenyl ether AR antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the IC50 value.

Detailed Methodology:

-

Receptor Preparation: Prepare cytosol from the ventral prostates of rats or use commercially available recombinant human AR expressed in Sf9 insect cells.[1]

-

Incubation: In a multi-well plate, combine the AR preparation, a constant concentration of [³H]-R1881, and a serial dilution of the diphenyl ether test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

-

Separation: After incubation to reach equilibrium, separate the bound from unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AR-Mediated Transcription Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced gene transcription.

Principle: Cells that endogenously or exogenously express the AR are co-transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive promoter (containing AREs). In the presence of an androgen (agonist), the AR activates the transcription of the reporter gene. An antagonist will inhibit this induction.

Detailed Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line, such as the human breast cancer cell line MDA-MB-231, which can be engineered to express the human AR.[1] Co-transfect the cells with an AR expression vector (if necessary) and an ARE-driven luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization.

-

Compound Treatment: Plate the transfected cells and treat them with a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of the diphenyl ether test compound.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

In Vivo Efficacy Model: Golden Syrian Hamster Ear Model

This model is used to assess the topical in vivo efficacy of AR antagonists in reducing sebum production.

Principle: The sebaceous glands in the hamster ear are highly sensitive to androgens. Topical application of an AR antagonist is expected to reduce the size of these glands and the production of sebum components, such as wax esters.

Detailed Methodology:

-

Animal Model: Use male Golden Syrian hamsters, which have well-developed sebaceous glands in their ears.

-

Compound Administration: Topically apply a solution of the diphenyl ether AR antagonist to one ear of the hamster daily for a specified period (e.g., 14-28 days). The contralateral ear can be treated with the vehicle as a control.

-

Sebum Analysis: At the end of the treatment period, euthanize the animals and excise the treated and control ears. Extract the lipids from the ear tissue and analyze the wax ester content using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Compare the wax ester levels in the treated ears to the control ears to determine the percentage of reduction, which is indicative of the in vivo antagonist activity.

Logical Workflow for Discovery and Evaluation

The discovery and preclinical development of diphenyl ether AR antagonists typically follows a structured workflow.

Conclusion

Diphenyl ether derivatives represent a promising class of non-steroidal androgen receptor antagonists. Their chemical tractability allows for systematic modifications to optimize their potency and pharmacokinetic properties. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to advance novel therapies for prostate cancer and other androgen-driven diseases. Future work should focus on expanding the library of these compounds, conducting comprehensive pharmacokinetic studies, and evaluating their efficacy in relevant prostate cancer xenograft models to fully assess their therapeutic potential.

References

In Silico Modeling of Androgen Receptor Antagonist 10 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of Androgen Receptor (AR) Antagonist 10. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Introduction to Androgen Receptor Antagonism

The androgen receptor (AR), a ligand-activated transcription factor, is a critical therapeutic target in prostate cancer.[1] Antagonists that competitively bind to the AR can inhibit its function and are a cornerstone of prostate cancer therapy.[2] "Androgen receptor antagonist 10," also identified as compound 6h in scientific literature, is a nonsteroidal AR antagonist.[3] This document outlines the in silico approaches to characterize its binding to the AR.

Quantitative Data Summary

The binding affinity and functional antagonism of this compound and other common non-steroidal antiandrogens (NSAAs) are summarized below. These values are crucial for comparing the potency of different antagonists.

Table 1: Binding Affinity and Functional Antagonism of this compound

| Compound | Assay Type | Cell Line/System | Endpoint | Value (nM) | Reference |

| Antagonist 10 (6h) | [3H]DHT Displacement | Sf9 insect cells | IC50 | 74 | [3] |

| Antagonist 10 (6h) | DHT-induced response inhibition | MDA-MB-231 | IC50 | 22 | [3] |

Table 2: Comparative Binding Affinities and Antagonist Potencies of Common AR Antagonists

| Compound | Assay Type | Cell Line/System | Endpoint | Value (nM) | Reference |

| Bicalutamide | Competition Binding | LNCaP cells | IC50 | 160 | [4] |

| Enzalutamide | Competition Binding | LNCaP cells | IC50 | 21.4 | [4] |

| Apalutamide | Luciferase Reporter Gene Assay | - | IC50 | 200 | [4] |

| Darolutamide | Luciferase Reporter Gene Assay | - | IC50 | 26 | [4] |

Experimental Protocols

This section details the methodologies for key experiments in the in silico modeling of AR antagonist binding.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of the human Androgen Receptor Ligand Binding Domain (AR LBD) from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2AM9.[5][6]

-

Remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file using molecular visualization software such as UCSF Chimera or PyMOL.[7]

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the binding site for docking. This is typically centered on the co-crystallized ligand in the original PDB structure.

-

-

Ligand Preparation:

-

The chemical structure of this compound is represented by the SMILES string: CSC1=CC=CC=C1OC2=CC(C(F)(F)F)=C(C#N)C=C2.[3]

-

Convert the 2D SMILES string into a 3D structure using a tool like Open Babel or RDKit.[8][9]

-

Perform energy minimization of the 3D ligand structure.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina.[10]

-

Define the search space (grid box) around the AR binding site.

-

Run the docking simulation to generate multiple binding poses of the antagonist.

-

Analyze the results based on the predicted binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the AR-Antagonist 10 complex from the molecular docking step.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Apply a force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[12]

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network and other non-bonded interactions between the AR and the antagonist over time.

-

Competitive Binding Assay (In Vitro)

This assay experimentally determines the binding affinity of a compound to the AR.

Protocol:

-

Receptor Preparation:

-

Prepare a source of Androgen Receptor, for example, from rat prostate cytosol or using a recombinant AR protein.[16]

-

-

Assay Procedure:

-

Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT).

-

Add increasing concentrations of the test compound (this compound).

-

Allow the mixture to reach equilibrium.

-

Separate the bound from the unbound radioligand using a technique like hydroxylapatite (HAP) slurry or filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in silico modeling of this compound.

References

- 1. pnas.org [pnas.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for DNA-Binding Domain–Ligand-Binding Domain Communications in the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. scribd.com [scribd.com]

- 8. T015 · Protein ligand docking — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 9. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. GROMACS Tutorials [mdtutorials.com]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. Protein-Ligand Complex [mdtutorials.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

Pharmacological profile of compound 6h

An In-Depth Pharmacological Profile of Compound 6h (Cmpd-6): A Positive Allosteric Modulator of the β2-Adrenergic Receptor

Introduction

Compound 6h, also referred to as Cmpd-6, has been identified as a novel small molecule positive allosteric modulator (PAM) of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor crucial for regulating physiological processes in the pulmonary and cardiovascular systems.[1][2][3] Unlike orthosteric agonists that directly activate the receptor at its primary binding site, Cmpd-6 binds to a distinct allosteric site on the intracellular surface of the receptor.[1][2] This binding enhances the effects of orthosteric agonists, presenting a sophisticated mechanism for modulating β2AR signaling. This technical guide provides a comprehensive overview of the pharmacological profile of Cmpd-6, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Cmpd-6 exerts its effects by binding to an intracellular pocket of the β2AR, a site created by the intracellular loop 2 and transmembrane segments 3 and 4.[2] This interaction stabilizes the active conformation of the receptor, thereby enhancing the binding affinity and efficacy of orthosteric agonists.[1][2] A key feature of Cmpd-6's mechanism is its ability to retard the dissociation of agonists from the receptor, effectively "trapping" the agonist in the binding pocket and prolonging its signaling effect.[1] This positive cooperativity has been observed with various orthosteric agonists, leading to potentiation of downstream signaling pathways, including G-protein activation and β-arrestin recruitment.[1][3]

Interestingly, Cmpd-6 has also demonstrated unique cooperativity with the β-blocker carvedilol (B1668590). While it does not show positive cooperativity with other antagonists, it enhances the binding affinity of carvedilol and potentiates its β-arrestin-biased signaling.[3][4][5] This suggests a complex allosteric modulation that is dependent on the nature of the orthosteric ligand.

Signaling Pathway

The signaling pathway modulated by Compound 6h (Cmpd-6) in conjunction with an orthosteric agonist at the β2-adrenergic receptor involves the potentiation of the canonical Gs-protein and β-arrestin pathways.

Caption: Signaling pathway of β2AR potentiation by Compound 6h.

In Vitro Efficacy

The in vitro activity of Cmpd-6 has been characterized through various assays, demonstrating its potentiation of agonist-induced responses.

| Parameter | Value | Assay Conditions | Reference |

| Agonist Binding Affinity Enhancement | |||

| Epinephrine Affinity (in presence of Cmpd-6) | ~10-fold increase | Radioligand binding assays with purified β2AR | [1] |

| cAMP Production Potentiation | |||

| Epinephrine-induced cAMP EC50 (in presence of Cmpd-6) | Significant leftward shift | HEK293 cells overexpressing β2AR | [1] |

| β-arrestin Recruitment | |||

| Agonist-induced β-arrestin recruitment | Potentiated | BRET-based assays | [1] |

| Carvedilol Binding Affinity | |||

| Cmpd-6 affinity in the presence of carvedilol | ~1.2 µM | Competition ligand binding assays | [3] |

In Vivo Efficacy

In vivo studies have highlighted the therapeutic potential of Cmpd-6, particularly in the context of cardiovascular protection.

| Animal Model | Effect of Cmpd-6 | Study Details | Reference |

| Mouse model of myocardial ischemia/reperfusion injury | Enhances the antiapoptotic and cardioprotective effects of carvedilol | Cmpd-6 administered with carvedilol | [4] |

Experimental Protocols

Radioligand Binding Assays

To determine the effect of Cmpd-6 on agonist affinity, competition binding assays are performed using purified, detergent-solubilized β2AR.

-

Preparation of Receptor : Human β2AR is expressed in Sf9 insect cells and purified using affinity chromatography.

-

Assay Buffer : The buffer typically consists of 20 mM HEPES (pH 7.5), 100 mM NaCl, and 0.1% MNG-3.

-

Binding Reaction : A constant concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) is incubated with the purified receptor in the presence of varying concentrations of an agonist (e.g., epinephrine) with or without a fixed concentration of Cmpd-6.

-

Separation : Bound and free radioligand are separated using a 96-well plate filtration method.

-

Detection : Radioactivity is quantified by liquid scintillation counting.

-

Data Analysis : IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding

Caption: Workflow for radioligand binding assays.

Cellular cAMP Accumulation Assay

To assess the functional consequence of allosteric modulation on G-protein signaling, cAMP accumulation is measured in whole cells.

-

Cell Culture : HEK293 cells stably overexpressing human β2AR are cultured in appropriate media.

-

Cell Plating : Cells are seeded into 96-well plates and grown to confluence.

-

Assay : Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of an agonist in the presence or absence of Cmpd-6.

-

Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis : Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonist.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicological data for Cmpd-6 are not extensively available in the public domain. Drug metabolism and toxicological assessment are critical steps in drug development and generally involve in vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion (ADME), and potential adverse effects of a compound.[6][7] For a compound like Cmpd-6, these studies would typically include:

-

Metabolic Stability : Incubation with liver microsomes to assess metabolic stability.[8]

-

CYP Inhibition : Evaluation of the potential to inhibit major cytochrome P450 enzymes.

-

In Vivo Pharmacokinetics : Determination of key parameters such as half-life, clearance, and bioavailability in animal models.[9]

-

Toxicity Studies : In vitro cytotoxicity assays and in vivo dose-range finding studies to identify potential toxicities.

Conclusion

Compound 6h (Cmpd-6) is a well-characterized positive allosteric modulator of the β2-adrenergic receptor with a unique intracellular binding site and mechanism of action. Its ability to potentiate agonist efficacy and its novel cooperativity with the biased agonist carvedilol highlight its potential as a therapeutic agent and a valuable tool for studying GPCR pharmacology. Further investigation into its pharmacokinetic and toxicological profile will be essential for its translation into clinical applications.

References

- 1. Mechanism of β2AR regulation by an intracellular positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unique Positive Cooperativity Between the β-Arrestin-Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β 2-Adrenergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug metabolism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

Target Selectivity of Androgen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a key driver in the development and progression of prostate cancer.[1][2] Consequently, androgen deprivation therapy (ADT) and the development of AR antagonists have been central to the management of this disease.[3][4] The therapeutic efficacy of AR antagonists is not only determined by their affinity for the AR but also by their selectivity over other steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER).[5][6] Off-target effects, resulting from cross-reactivity with these receptors, can lead to a range of undesirable side effects.[6] This technical guide provides an in-depth analysis of the target selectivity of various AR antagonists, presents quantitative data for comparative evaluation, details key experimental protocols for selectivity profiling, and visualizes critical pathways and workflows.

Androgen Receptor Signaling Pathway

Androgens, such as testosterone (B1683101) and its more potent metabolite 5α-dihydrotestosterone (DHT), are essential for the normal development and function of the prostate gland.[7] In prostate cancer, the AR signaling pathway is often hyperactivated, promoting tumor growth and survival.[7] The canonical AR signaling pathway begins with the binding of androgens to the AR in the cytoplasm. The unbound AR is part of a complex with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[8] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8][9] This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the transcription of genes involved in cell proliferation and survival.[8]

AR antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing the downstream signaling cascade.[3] Second-generation antagonists, such as enzalutamide (B1683756), exhibit additional mechanisms of action, including hindering the nuclear translocation of the AR and impairing the binding of the AR to DNA.[3]

Target Selectivity of Androgen Receptor Antagonists

The selectivity of AR antagonists is crucial for minimizing off-target hormonal effects. Steroidal antiandrogens often exhibit cross-reactivity with other steroid receptors, while non-steroidal antiandrogens are generally more selective for the AR.[5][6]

Steroidal Androgen Receptor Antagonists

Steroidal AR antagonists, structurally similar to testosterone, were among the first to be developed.[3] However, their clinical use has been limited by their partial agonist activity and off-target effects, including progestogenic and glucocorticoid activities.[6]

| Compound | Class | AR Binding Affinity (Ki, nM) | PR Binding Affinity (Ki, nM) | GR Binding Affinity (Ki, nM) | MR Binding Affinity (Ki, nM) | ER Binding Affinity (Ki, nM) |

| Cyproterone (B1669671) Acetate (B1210297) | Steroidal | 11.6[10] | 15-70[11] | 15-70[11] | - | - |

| Spironolactone (B1682167) | Steroidal | 39.4[8] | 400[8] | 32.6[8] | 2.32[8] | >1100[8] |

Note: Binding affinity values can vary depending on the specific assay conditions. The data presented are representative values from the cited literature.

Non-Steroidal Androgen Receptor Antagonists (NSAAs)

NSAAs are characterized by their high affinity and specificity for the AR, with minimal cross-reactivity with other steroid hormone receptors.[12] This improved selectivity profile translates to a more favorable side-effect profile compared to steroidal agents.

First-Generation NSAAs

| Compound | Class | AR Binding Affinity (IC50, nM) | Antagonist Potency (IC50, nM) |

| Flutamide (active metabolite, Hydroxyflutamide) | Non-Steroidal | 43[13] | - |

| Nilutamide | Non-Steroidal | - | - |

| Bicalutamide | Non-Steroidal | 330[13] | - |

Note: Comprehensive and directly comparable binding affinity data for first-generation NSAAs against other steroid receptors are not consistently reported in recent literature.

Second-Generation NSAAs

Second-generation NSAAs, such as enzalutamide, apalutamide, and darolutamide (B1677182), exhibit higher binding affinities for the AR and more potent inhibition of AR signaling compared to their predecessors.[14] They are known for their high selectivity, with one compound, RU-59063 (a precursor to second-generation NSAAs), showing 1,000-fold selectivity for the AR over other steroid hormone receptors.[15] While specific Ki or IC50 values for the latest generation against a full panel of steroid receptors are not always publicly available in a comparative format, their clinical profiles and preclinical studies indicate high selectivity.

| Compound | Class | AR Binding Affinity (Ki, nM) | Selectivity Profile |

| Enzalutamide | Non-Steroidal | ~2[15] (based on precursor) | High selectivity for AR over other steroid receptors. |

| Apalutamide | Non-Steroidal | - | High selectivity for AR over other steroid receptors. |

| Darolutamide | Non-Steroidal | - | High selectivity for AR; may have a more favorable safety profile regarding central nervous system side effects compared to enzalutamide and apalutamide.[16][17][18] |

Experimental Protocols

The characterization of AR antagonists relies on robust and standardized experimental assays. This section provides detailed methodologies for two key in vitro assays used to determine the pharmacological profile of these compounds.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor. It is a fundamental method for determining the binding affinity (Ki or IC50) of a compound for the AR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the androgen receptor.

Materials:

-

Receptor Source: Cytosol from rat prostate tissue or recombinant human AR.[2][19]

-

Radioligand: [³H]-R1881 (a synthetic androgen).[19]

-

Test Compounds: AR antagonists of interest.

-

Buffers: Tris-based buffers (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[2]

-

Separation Matrix: Hydroxylapatite (HAP) slurry or filtration apparatus.[2]

-

Scintillation Cocktail and Scintillation Counter .[2]

Procedure:

-

Receptor Preparation: Prepare cytosol from rat ventral prostates by homogenization and ultracentrifugation.[2] The protein concentration of the cytosol should be determined.

-

Assay Setup: In assay tubes, add a fixed concentration of the radioligand ([³H]-R1881) and varying concentrations of the unlabeled test compound.

-

Incubation: Add the receptor preparation to each tube and incubate overnight at 4°C to allow the binding to reach equilibrium.[19]

-

Separation of Bound and Free Ligand:

-

HAP Slurry Method: Add cold hydroxylapatite slurry to each tube, incubate, and then wash to remove the unbound radioligand.[2]

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The receptor-bound radioligand will be retained on the filter, while the free radioligand passes through.[20]

-

-

Quantification:

-

For the HAP method, add scintillation cocktail to the washed HAP pellet and measure the radioactivity using a scintillation counter.[2]

-

For the filtration method, place the filters in vials with scintillation cocktail and count the radioactivity.

-

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding by quantifying the transcriptional activity of the receptor. It is used to determine whether a compound acts as an agonist or an antagonist and to quantify its potency.

Objective: To determine the antagonist potency (IC50) of a test compound by measuring its ability to inhibit androgen-induced luciferase expression.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.[21]

-

Expression Vectors: A plasmid encoding the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs).[21]

-

Transfection Reagent: For introducing the plasmids into the cells.

-

Androgen: A potent AR agonist, such as R1881, to stimulate AR activity.[21]

-

Test Compounds: AR antagonists of interest.

-

Luciferase Assay Reagent: Contains luciferin (B1168401) substrate.[22]

-

Luminometer: To measure light output.

Procedure:

-

Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the AR expression vector and the luciferase reporter vector.

-

Treatment: After an incubation period to allow for receptor and reporter expression (typically 24 hours), treat the cells with a fixed concentration of the androgen (R1881) in the presence of varying concentrations of the test compound. Include control wells with androgen alone (positive control) and vehicle alone (negative control).

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for androgen-induced luciferase expression.[23]

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[22]

-

Luminometry: Add the luciferase assay reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, resulting in the emission of light.[23] Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the percentage of inhibition of androgen-induced luciferase activity against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Structure-Activity Relationships and Selectivity

The chemical structure of an AR antagonist is a key determinant of its binding affinity and selectivity.

-

Steroidal Antagonists: The steroidal scaffold provides a structural basis for binding to the AR's ligand-binding domain. However, this similarity to endogenous steroids also contributes to their cross-reactivity with other steroid receptors.[3]

-

Non-Steroidal Antagonists: The development of NSAAs has been guided by structure-activity relationship (SAR) studies to optimize AR binding and minimize off-target interactions.[24] For instance, specific substitutions on the aromatic rings of bicalutamide-like structures have been shown to enhance antagonist activity.[24] The unique structures of second-generation NSAAs are responsible for their high affinity and selectivity, as well as their distinct mechanisms of inhibiting AR signaling.

Conclusion

The target selectivity of androgen receptor antagonists is a critical factor in their therapeutic utility, directly impacting their efficacy and side-effect profiles. Non-steroidal AR antagonists, particularly the second-generation agents, have demonstrated superior selectivity over steroidal compounds, leading to improved clinical outcomes in the treatment of prostate cancer. The continued development of novel AR antagonists with enhanced affinity and selectivity, guided by robust experimental evaluation and a deep understanding of structure-activity relationships, holds promise for further advancements in androgen-targeted therapies. This guide provides a foundational resource for researchers and drug development professionals engaged in this important area of oncology.

References

- 1. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Interaction of spironolactone with rat skin androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 9. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]